molecular formula C18H20ClN3O5S B2918584 N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251671-18-7

N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2918584
CAS RN: 1251671-18-7
M. Wt: 425.88
InChI Key: HTYXLHKRUSJXJA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20ClN3O5S and its molecular weight is 425.88. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide has been explored in various pharmacological contexts due to its interaction with specific receptors and enzymes, offering insights into its potential therapeutic applications. Notable research has focused on its high-affinity antagonistic properties for specific receptor types, suggesting potential for treating conditions related to receptor dysregulation.

One significant area of investigation is its role as a selective antagonist, where studies have identified compounds with similar structures exhibiting high affinity and selectivity for kappa-opioid receptors (KORs), showing potential in treating depression and addiction disorders. These compounds demonstrated not only in vitro but also in vivo efficacy, providing a foundation for further exploration of N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide in similar contexts (Grimwood et al., 2011).

Antifungal and Antimicrobial Applications

The synthesis of derivatives closely related to N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide has led to the identification of compounds with broad-spectrum antifungal activities. These derivatives have shown efficacy against Candida species and other fungi, offering a promising avenue for developing new antifungal agents with enhanced plasmatic stability and broad-spectrum activity (Bardiot et al., 2015).

Antioxidant and Metal Complexation Properties

Research into the structural properties and reactivity of compounds with similar frameworks to N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide has uncovered potential antioxidant applications. Coordination complexes constructed from related pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, providing a rationale for investigating the antioxidant potential of N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide itself (Chkirate et al., 2019).

Inhibition of Corrosion

The chemical structure of N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide suggests potential utility in corrosion inhibition, particularly for mild steel in acidic environments. Analogous compounds have been shown to exhibit high inhibition efficiency through adsorption at the metal/solution interface, suggesting that similar compounds could be effective corrosion inhibitors (Nasser & Sathiq, 2016).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5S/c1-13-14(19)4-2-5-15(13)20-17(23)12-21-7-3-6-16(18(21)24)28(25,26)22-8-10-27-11-9-22/h2-7H,8-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYXLHKRUSJXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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